2-(2-Thienyl)furan

Conformational Analysis Organic Electronics π-Conjugated Polymers

2-(2-Thienyl)furan is a heteroaromatic dimer comprising a furan ring covalently linked to a thiophene ring at the 2-position, yielding the molecular formula C₈H₆OS and a molecular weight of approximately 150.20 g/mol. This mixed heterocyclic architecture confers distinct electronic and conformational properties that differ fundamentally from its homogeneous counterparts—2,2′-bithiophene and 2,2′-bifuran—rendering it a versatile building block for π-conjugated oligomers and polymers utilized in organic field-effect transistors (OFETs), electrochromic devices, and photoelectrochemical systems.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 27521-80-8
Cat. No. B1594471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Thienyl)furan
CAS27521-80-8
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CC=CS2
InChIInChI=1S/C8H6OS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6H
InChIKeyRVYKTPRETIBSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Thienyl)furan (CAS 27521-80-8): Mixed Heterocyclic Scaffold for Organic Electronics and Conductive Polymers


2-(2-Thienyl)furan is a heteroaromatic dimer comprising a furan ring covalently linked to a thiophene ring at the 2-position, yielding the molecular formula C₈H₆OS and a molecular weight of approximately 150.20 g/mol [1]. This mixed heterocyclic architecture confers distinct electronic and conformational properties that differ fundamentally from its homogeneous counterparts—2,2′-bithiophene and 2,2′-bifuran—rendering it a versatile building block for π-conjugated oligomers and polymers utilized in organic field-effect transistors (OFETs), electrochromic devices, and photoelectrochemical systems [2][3]. The compound exhibits a density of 1.192 g/mL at 25°C, a boiling point of 209°C (lit.), and a refractive index n20/D of 1.6210, reflecting its aromatic and polarizable nature .

Workflow
π-conjugated oligomer and polymer synthesis
Mixed furan-thiophene scaffold for tunable electronics
Selection
Asymmetric heterocyclic building block
Intermediate planarity and electron distribution vs bithiophene/bifuran
Use Context
Organic electronics: OFET, electrochromic, photoelectrochemical
Solution-processable and electropolymerizable monomer

Why 2-(2-Thienyl)furan Cannot Be Substituted with Bithiophene or Bifuran in π-Conjugated Materials


The substitution of 2-(2-thienyl)furan with its homogeneous analogs—2,2′-bithiophene or 2,2′-bifuran—in oligomeric and polymeric π-conjugated systems fundamentally alters key electronic and conformational parameters critical to device performance. Unlike the homogeneous dimers, the asymmetric mixed heterocycle introduces an intermediate rotational barrier and distinct conformational preferences that modulate the planarity and, consequently, the effective conjugation length of the resulting material [1][2]. The presence of both electron-rich furan (oxygen) and thiophene (sulfur) heteroatoms creates a unique electron density distribution, resulting in oxidation potentials and frontier molecular orbital energy levels that are not merely averages of the parent systems but instead exhibit non-linear deviations with significant implications for charge injection and transport [3][4]. The quantitative evidence below demonstrates that generic substitution would lead to measurable alterations in electrochemical stability, optical bandgap, and charge carrier mobility, underscoring the necessity of utilizing the specific 2-(2-thienyl)furan scaffold for applications requiring precisely tuned electronic properties.

1
Rotational barrier mismatch
Homogeneous dimers (bithiophene, bifuran) shift the inter-ring barrier, altering planarity and effective conjugation length.
2
Frontier orbital non-linearity
Oxidation potential and HOMO level do not average between parent systems; charge injection barriers may change significantly.
3
Electrochemical bandgap deviation
Polymer bandgap and electrochromic response differ from terthiophene analogs; optical contrast and coloration efficiency shift.

2-(2-Thienyl)furan: Quantitative Differentiation from Bithiophene and Bifuran Analogs


Rotational Barrier: 2-(2-Thienyl)furan Exhibits Intermediate Conformational Rigidity Between Bithiophene and Bifuran

High-level ab initio calculations at the CCSD(T)/CBS level demonstrate that the rotational barrier around the inter-ring C–C bond in 2-(2-thienyl)furan is approximately 3.0 kcal mol⁻¹, falling precisely halfway between the barriers for 2,2′-bithiophene (ca. 2.0 kcal mol⁻¹) and 2,2′-bifuran (ca. 4.0 kcal mol⁻¹) [1]. Additionally, the energy difference between the planar syn and anti conformations is only 0.3 kcal mol⁻¹ for 2-(2-thienyl)furan, compared to 0.4 kcal mol⁻¹ for bithiophene and 2.0 kcal mol⁻¹ for bifuran [1].

Rotational barrier
Head-to-head
≈3.0 kcal mol⁻¹
(Bithiophene ≈2.0, Bifuran ≈4.0)
Intermediate conformational rigidity balances planarity and flexibility for charge transport.
CCSD(T)/CBS gas-phase; syn/anti energy difference 0.3 kcal mol⁻¹
Conformational Analysis Organic Electronics π-Conjugated Polymers

Oxidation Potential: Oligo(thienylfuran)s Show Lower Oxidation Potentials Than Corresponding Oligothiophenes

Cyclic voltammetry (CV) measurements on a series of oligo(thienylfuran)s (n = 2, 4, 6) reveal irreversible oxidation peaks at +0.90, +0.42, and +0.29 V vs Fc/Fc⁺, respectively [1]. These values are consistently 0.15–0.18 V lower than those of the corresponding oligothiophenes of identical chain length and are closer to the values observed for oligofurans [1].

Oxidation potential
Head-to-head
Oligo(thienylfuran)s 0.15–0.18 V lower than oligothiophenes (n=2,4,6)
Higher HOMO reduces hole injection barrier in p-type OFETs.
CV in organic electrolyte; irreversible peaks vs Fc/Fc⁺
Electrochemistry Cyclic Voltammetry Organic Semiconductors

HOMO and HOMO-LUMO Gap: Intermediate Frontier Orbital Energies Enable Tailored Electronic Structure

Density functional theory (DFT) calculations at the B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d) level confirm that oligo(thienylfuran)s possess HOMO energy levels that are higher than those of oligothiophenes and close to those of oligofurans, while their HOMO-LUMO gaps are close to those of oligothiophenes and smaller than those of oligofurans [1]. This unique combination allows for independent tuning of the HOMO level (influencing oxidation and hole injection) and the bandgap (determining optical absorption and emission) [1].

Frontier orbitals
Head-to-head
HOMO higher than oligothiophenes; HOMO-LUMO gap close to oligothiophenes, smaller than oligofurans
Decoupled HOMO and bandgap tuning for optimized charge injection and absorption.
DFT B3LYP/6-311+G(2d,p)//B3LYP/6-31G(d)
DFT Calculations Frontier Molecular Orbitals Bandgap Engineering

Electrochemical Bandgap: Poly(dithienylfuran) Exhibits Lower Bandgap Than Terthiophene Analog

Electrochemical polymerization of a di(thienyl)furan monomer yields a polymer with an electrochemical bandgap of 1.97 eV, which is 0.14 eV lower than that of its terthiophene analogue (2.11 eV) [1]. Furthermore, this polymer demonstrates superior electrochromic performance, achieving a coloration efficiency (CE) of 212 cm² C⁻¹ compared to 183 cm² C⁻¹ for the benchmark electrochromic polymer PEDOT at 95% optical switch [1].

Electrochemical bandgap
Head-to-head
Poly(dithienylfuran): 1.97 eV vs terthiophene analog 2.11 eV; CE 212 vs 183 cm² C⁻¹
Reduced bandgap and higher coloration efficiency support electrochromic applications.
Electropolymerized film; comparison at 95% optical switch
Conductive Polymers Electrochromism Bandgap Engineering

Fluorescence Quantum Yield: Oligo(thienylfuran)s Show Significant Enhancement with Chain Elongation

Fluorescence quantum yields (ΦF) for oligo(thienylfuran)s increase markedly with π-system extension: 3.5% for n=2 (the 2-(2-thienyl)furan dimer), 19% for n=4, and 24% for n=6 [1]. This trend demonstrates that incorporating 2-(2-thienyl)furan units into longer oligomeric chains significantly enhances emissive properties, a desirable characteristic for OLED and fluorescence-based sensing applications [1].

Fluorescence quantum yield
Reported
3.5% (n=2) → 19% (n=4) → 24% (n=6)
Chain elongation significantly enhances emission, relevant for OLED and sensing.
Solution fluorescence; cross-study comparable
Fluorescence Spectroscopy OLED Materials Photophysics

2-(2-Thienyl)furan: Recommended Research and Industrial Application Scenarios


Organic Field-Effect Transistors (OFETs) Requiring Tailored Hole Injection

The 0.15–0.18 V lower oxidation potential of oligo(thienylfuran)s compared to oligothiophenes [1] directly translates to a higher HOMO energy level, thereby reducing the hole injection barrier from common electrode materials. This makes 2-(2-thienyl)furan-derived oligomers and polymers particularly suitable for p-channel OFETs where low threshold voltages and high on/off ratios are required. The intermediate rotational barrier (≈3.0 kcal mol⁻¹) also provides a balance between conformational flexibility for solution processability and sufficient planarity for efficient charge transport [2].

Electrochromic Devices and Smart Windows

Polymers derived from thienylfuran monomers exhibit a reduced electrochemical bandgap (1.97 eV) relative to terthiophene analogs (2.11 eV) and a higher coloration efficiency (212 cm² C⁻¹) compared to PEDOT (183 cm² C⁻¹) [1]. These quantitative advantages support the use of 2-(2-thienyl)furan as a precursor for high-contrast, low-power electrochromic materials in smart windows, displays, and adaptive camouflage.

Photoelectrochemical and Photocatalytic Systems

Poly(2-(2-thienyl)furan) (PTF) exhibits an optical bandgap of approximately 2.2 eV, enabling absorption of visible solar radiation [1]. When combined with inorganic semiconductors like SiC, PTF thin films generate reproducible photoresponses and demonstrate p-type behavior with dominant hole accumulation [1]. This establishes 2-(2-thienyl)furan as a viable organic component for hybrid photoelectrochemical cells and photocatalytic water-splitting assemblies.

Synthesis of High-Performance n-Type Semiconductors via Quinoidal Derivatization

Furan-thiophene hybrid scaffolds serve as the core for quinoidal n-type organic semiconductors. A furan-thiophene-based quinoidal compound (TFT-CN) achieves an electron mobility of 7.7 cm² V⁻¹ s⁻¹, which is two orders of magnitude higher than the corresponding thiophene-based derivative [1][2]. This demonstrates the exceptional potential of 2-(2-thienyl)furan as a foundational building block for solution-processable, high-mobility n-channel OFETs.

Application
Selection Property
Validation Focus
p-Channel OFETs
Higher HOMO via lowered oxidation potential; intermediate planarity for solution processing
Hole injection barrier, threshold voltage, on/off ratio
Electrochromic devices
Reduced electrochemical bandgap and enhanced coloration efficiency vs terthiophene analogs
Optical contrast, switching time, cycling stability
Photoelectrochemical systems
Visible-light absorption (optical gap ~2.2 eV) and p-type semiconductor behavior
Photocurrent response, hybrid interface stability, hole accumulation
n-Type semiconductors (quinoidal)
Quinoidal furan-thiophene core enabling high electron mobility
Electron mobility in thin-film transistors, solution processability

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